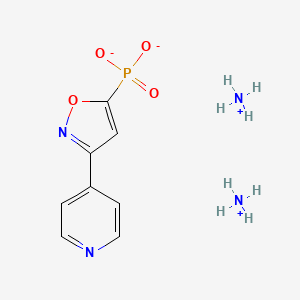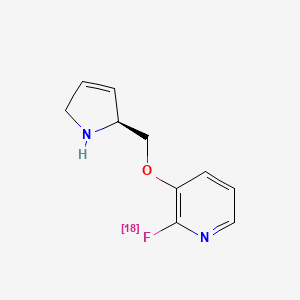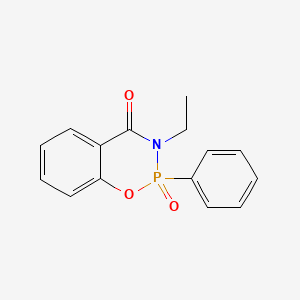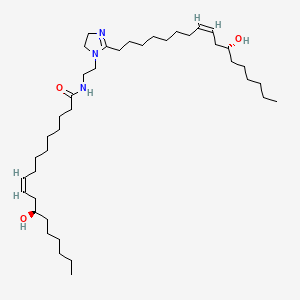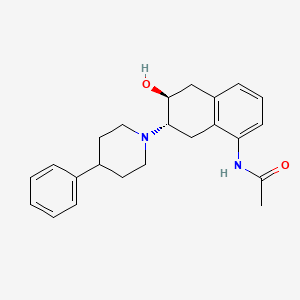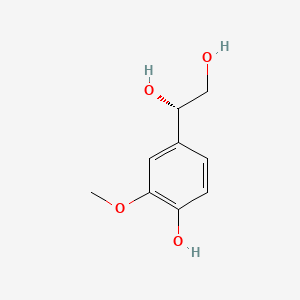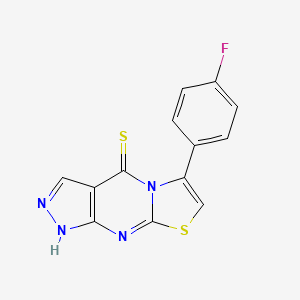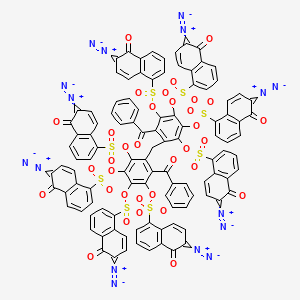
3-Fluoroethcathinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroethcathinone is a synthetic cathinone, a class of compounds known for their stimulant effects. It is a fluorine-substituted derivative of cathinone, which is a naturally occurring alkaloid found in the khat plant. Synthetic cathinones are often referred to as “designer drugs” and have gained popularity for their psychoactive properties. This compound is known for its potential for abuse and has been identified in various designer drug products marketed as bath salts or plant food .
Méthodes De Préparation
The synthesis of 3-Fluoroethcathinone typically involves the reaction of 3-fluorophenylacetone with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The synthetic route can be summarized as follows:
Starting Material: 3-Fluorophenylacetone
Reagent: Ethylamine
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Product: this compound
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Fluoroethcathinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 3-fluorophenylacetic acid, while reduction can yield 3-fluoroethamphetamine .
Applications De Recherche Scientifique
3-Fluoroethcathinone has several scientific research applications, including:
Medicine: Research on synthetic cathinones, including this compound, helps in understanding their pharmacological effects and potential therapeutic applications.
Mécanisme D'action
3-Fluoroethcathinone exerts its effects by interacting with monoamine transporters, including those for dopamine, serotonin, and norepinephrine. It acts as a psychostimulant by increasing the extracellular levels of these neurotransmitters, leading to enhanced mood, alertness, and energy. The compound’s mechanism of action involves the inhibition of monoamine reuptake and the promotion of neurotransmitter release .
Comparaison Avec Des Composés Similaires
3-Fluoroethcathinone is similar to other synthetic cathinones, such as:
3-Fluoromethcathinone: Both compounds have a fluorine atom on the phenyl ring, but 3-Fluoromethcathinone has a methyl group instead of an ethyl group.
4-Fluoromethcathinone (Flephedrone): This compound has the fluorine atom in the para position on the phenyl ring, whereas this compound has it in the meta position.
3-Chloromethcathinone: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl group, which can influence its pharmacological properties and potency compared to other similar compounds .
Propriétés
Numéro CAS |
1600499-94-2 |
|---|---|
Formule moléculaire |
C11H14FNO |
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
2-(ethylamino)-1-(3-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C11H14FNO/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9/h4-8,13H,3H2,1-2H3 |
Clé InChI |
DTCAGAIFZCHZFO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C(=O)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


